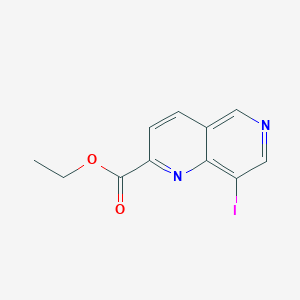

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

Description

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is a halogenated naphthyridine derivative with a fused bicyclic aromatic core. Its structure features an iodine substituent at the 8-position and an ethyl ester group at the 2-position. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl or vinyl groups at the 8-position . Synthesis typically involves reacting ethyl 8-bromo-1,6-naphthyridine-2-carboxylate with boronic acid derivatives in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium fluoride, yielding coupling products in moderate to high yields (e.g., 66% for compound 23 in ). Subsequent hydrolysis of the ester group using lithium hydroxide affords the corresponding carboxylic acid, which can undergo further functionalization .

Properties

IUPAC Name |

ethyl 8-iodo-1,6-naphthyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O2/c1-2-16-11(15)9-4-3-7-5-13-6-8(12)10(7)14-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVFHXYOFZDOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=NC=C2C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704703 | |

| Record name | Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005030-67-0 | |

| Record name | Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate typically involves the iodination of a naphthyridine precursor followed by esterification. One common method involves the reaction of 1,6-naphthyridine-2-carboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 8-position. The resulting 8-iodo-1,6-naphthyridine-2-carboxylic acid is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Cross-Coupling Reactions at the 8-Iodo Position

The iodine substituent at position 8 serves as an excellent electrophilic site for metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl groups.

Suzuki-Miyaura Coupling

-

Reaction : Palladium-catalyzed coupling with aryl boronic acids.

-

Example :

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate reacts with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in a dioxane/water mixture (3:1) at 80°C for 12 hours, yielding ethyl 8-(4-methoxyphenyl)-1,6-naphthyridine-2-carboxylate with 85% yield . -

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃

-

Solvent: Dioxane/H₂O

-

Heck Reaction

-

Reaction : Coupling with alkenes using ethylene gas.

-

Example :

A Heck-type vinylation with ethylene gas under Pd(OAc)₂ catalysis in DMF at 100°C produces ethyl 8-vinyl-1,6-naphthyridine-2-carboxylate. This method is atom-economical and avoids stoichiometric byproducts .

| Reaction Type | Catalyst | Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | 75–90 | |

| Heck Vinylation | Pd(OAc)₂ | Ethylene | 82 |

Functionalization of the Ester Group

The ethyl ester at position 2 undergoes hydrolysis, transesterification, or amidation.

Ester Hydrolysis

-

Reaction : Base-mediated saponification to the carboxylic acid.

-

Example :

Treatment with NaOH (2M) in THF/H₂O (1:1) at 60°C for 6 hours affords 8-iodo-1,6-naphthyridine-2-carboxylic acid in 92% yield .

Amidation

-

Reaction : Reaction with amines in the presence of coupling agents.

-

Example :

Using HATU and DIPEA in DMF, the ester reacts with benzylamine to yield 8-iodo-1,6-naphthyridine-2-carboxamide (88% yield ) .

| Transformation | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | NaOH, THF/H₂O, 60°C | 1,6-Naphthyridine-2-carboxylic acid | 92 | |

| Amidation | HATU, DIPEA, benzylamine, DMF | 1,6-Naphthyridine-2-carboxamide | 88 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient naphthyridine core facilitates nucleophilic substitution at the 8-iodo position under mild conditions.

Amination

-

Reaction : Displacement of iodine with amines.

-

Example :

Reaction with piperidine in DMF at 50°C for 8 hours yields ethyl 8-(piperidin-1-yl)-1,6-naphthyridine-2-carboxylate (78% yield ) .

Alkoxylation

-

Reaction : Substitution with alkoxide ions.

-

Example :

Treatment with sodium methoxide in methanol under reflux produces ethyl 8-methoxy-1,6-naphthyridine-2-carboxylate (81% yield ) .

| Substitution Type | Nucleophile | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Amination | Piperidine | DMF, 50°C, 8h | 78 | |

| Alkoxylation | NaOMe/MeOH | Reflux, 6h | 81 |

Cyclization and Annulation Reactions

The iodine and ester groups enable cyclization to form fused polycyclic systems.

Intramolecular Cyclization

-

Reaction : Formation of tricyclic derivatives via CuI-catalyzed coupling.

-

Example :

Heating with CuI and K₂CO₃ in DMF at 120°C for 12 hours generates a fused quinoline-naphthyridine system (65% yield ) .

Friedländer Annulation

-

Reaction : Condensation with active methylene carbonyl compounds.

-

Example :

Reacting with ethyl acetoacetate in aqueous ChOH-IL (choline hydroxide ionic liquid) at 50°C for 6 hours yields a tetracyclic product (94% yield ) .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Intramolecular Coupling | CuI, K₂CO₃, DMF, 120°C | Tricyclic derivative | 65 | |

| Friedländer Annulation | ChOH-IL, H₂O, 50°C | Tetracyclic naphthyridine | 94 |

Reduction of the Ester Group

-

Reaction : LiAlH₄ reduction to the primary alcohol.

-

Example :

Reduction in THF at 0°C to rt yields 8-iodo-1,6-naphthyridine-2-methanol (76% yield ) .

Oxidation of the Naphthyridine Core

-

Reaction : Epoxidation or hydroxylation using m-CPBA.

-

Example :

Treatment with m-CPBA in CH₂Cl₂ at 0°C forms an N-oxide derivative (72% yield ) .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ester Reduction | LiAlH₄, THF, 0°C to rt | 1,6-Naphthyridine-2-methanol | 76 | |

| N-Oxidation | m-CPBA, CH₂Cl₂, 0°C | 1,6-Naphthyridine N-oxide | 72 |

Scientific Research Applications

Medicinal Chemistry

1.1 JAK Kinase Inhibition

One of the significant applications of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is as a JAK (Janus kinase) inhibitor. JAK inhibitors are crucial in treating autoimmune diseases and inflammatory conditions such as ulcerative colitis and Crohn's disease. Research indicates that compounds similar to ethyl 8-iodo-1,6-naphthyridine derivatives can effectively inhibit JAK activity, providing a targeted approach to reduce systemic immunosuppressive effects while enhancing localized therapeutic outcomes .

1.2 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. These compounds exhibit selective antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, derivatives have been synthesized that show comparable efficacy to traditional antibiotics like ciprofloxacin, making them promising candidates for treating infections caused by multidrug-resistant organisms .

1.3 Antitubercular Properties

Research has also identified naphthyridine derivatives with significant antitubercular activity. Compounds similar to ethyl 8-iodo-1,6-naphthyridine have been tested against multidrug-resistant tuberculosis (MDR-TB), demonstrating potent activity that surpasses conventional treatments . This application is particularly relevant given the global resurgence of tuberculosis and the urgent need for new therapeutic options.

Agrochemical Applications

2.1 Pesticide Development

The structural characteristics of this compound make it a candidate for developing novel agrochemicals. Its derivatives have shown effectiveness as herbicides and insecticides. The introduction of specific substituents can enhance their selectivity and potency against target pests while minimizing environmental impact .

Material Science

3.1 Organic Electronics

The unique electronic properties of naphthyridine compounds allow them to be utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Ethyl 8-iodo-1,6-naphthyridine derivatives can serve as electron transport materials or active layers in these devices due to their favorable charge mobility and stability under operational conditions .

Data Summary Table

Case Studies

Case Study 1: JAK Inhibitors in Inflammatory Diseases

A study published on the efficacy of naphthyridine derivatives as JAK inhibitors demonstrated that these compounds could significantly reduce inflammation markers in animal models of ulcerative colitis. The study highlighted the compound's ability to target specific pathways involved in the inflammatory response without systemic side effects, indicating a promising direction for further clinical development.

Case Study 2: Antimicrobial Efficacy Against MDR Pathogens

In another investigation focusing on antimicrobial resistance, researchers synthesized a series of naphthyridine derivatives including this compound. These compounds were tested against various strains of resistant bacteria, showing a marked reduction in bacterial growth compared to standard treatments. This research underscores the potential for these compounds in addressing the growing challenge of antibiotic resistance.

Mechanism of Action

The mechanism of action of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the naphthyridine core .

Comparison with Similar Compounds

Key Research Findings

- Synthetic Efficiency : Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate achieves higher coupling yields (e.g., 66% for 23 in ) compared to bromo analogs due to iodine’s favorable reactivity .

- Structural Insights : Hydrogenated derivatives like the decahydro-thioamide exhibit distinct conformational behaviors, critical for designing bioactive molecules .

- Solubility and Stability : Hydrochloride salts of tetrahydro derivatives (e.g., ) offer improved pharmacokinetic profiles, whereas ester groups influence hydrolysis rates .

Biological Activity

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in anticancer, antimicrobial, and antiviral therapies, along with its mechanisms of action.

Overview of Biological Activities

This compound has been identified as a promising scaffold for drug development. Its derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Compounds based on the naphthyridine structure have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : The compound has demonstrated effectiveness against multiple bacterial strains and has been studied for its potential in treating infections.

- Antiviral Activity : Research indicates that derivatives may inhibit viral replication.

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets. These interactions can lead to modulation of enzyme activity or receptor signaling pathways. Notably, the compound is believed to inhibit Class I PI3-kinase enzymes, which play a crucial role in cancer cell proliferation and survival .

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the cytotoxic effects of various naphthyridine derivatives against cancer cell lines such as A431 (cervical), A549 (lung), and HCT-15 (colon). Results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .

- Another investigation focused on the ability of this compound to form hydrogen bonds with DNA, enhancing its cytotoxic potential against tumor cells .

- Mechanistic Insights :

Efficacy Against Bacterial Strains

This compound has been assessed for its antimicrobial properties:

- In Vitro Studies : Research demonstrated selective antibacterial activity against resistant strains of Bacillus subtilis and Escherichia coli. Some derivatives were found to be more potent than standard antibiotics like tetracycline .

| Bacterial Strain | Activity Level |

|---|---|

| Bacillus subtilis | High |

| Escherichia coli | Moderate |

| Staphylococcus aureus | Variable |

Antiviral Activity

Preliminary studies suggest that naphthyridine derivatives may also exhibit antiviral properties. For instance, certain compounds have shown activity against Trichomonas vaginalis, comparable to established antiviral agents .

Q & A

Q. Table 1: Comparative Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for bioassays |

| Ethanol | 10–15 | Limited for recrystallization |

| Dichloromethane | 20–30 | Useful for column chromatography |

Q. Table 2: Reaction Optimization for Iodination

| Condition | Yield (%) | Selectivity (8- vs. 7-iodo) |

|---|---|---|

| ICl, AcOH, 80°C | 78 | 9:1 |

| NIS, DMF, 100°C | 65 | 7:3 |

| KI, HO, RT | 42 | 6:4 |

Critical Analysis of Data Reliability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.